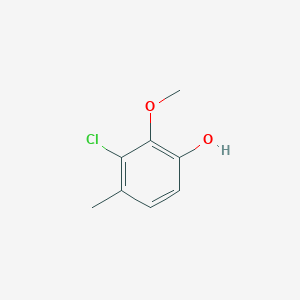

2-Chloro-6-hydroxy-3-methylanisole

Description

2-Chloro-6-hydroxy-3-methylanisole (IUPAC: 1-chloro-3-hydroxy-2-methyl-5-methoxybenzene) is a substituted anisole derivative featuring chloro, hydroxy, methyl, and methoxy functional groups. This article focuses on comparisons with closely related compounds, leveraging available data from substituted anisoles and chlorinated aromatics.

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-chloro-2-methoxy-4-methylphenol |

InChI |

InChI=1S/C8H9ClO2/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4,10H,1-2H3 |

InChI Key |

XJWDGEBXKQBFMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-2-methylanisole (2-Chloro-6-methoxytoluene)

- Molecular Formula : C₈H₉ClO

- SMILES : COC₁=CC=CC(Cl)=C₁C

- Boiling Point : 207°C

- Appearance : Colorless liquid

- Purity : ≥96.0% (GC)

Comparison :

- Structural Differences : Lacks the hydroxyl group at position 6 compared to 2-chloro-6-hydroxy-3-methylanisole.

- Physicochemical Impact : The absence of a hydroxy group reduces polarity and hydrogen-bonding capacity, increasing hydrophobicity. This likely enhances its solubility in organic solvents compared to the hydroxy-substituted analog.

- Synthetic Relevance : Used as an intermediate in agrochemicals and pharmaceuticals, similar to other chlorinated anisoles .

2-Chloro-6-fluoro-3-methylanisole

- Molecular Formula : C₈H₈ClFO

- SMILES : CC₁=C(C(=C(C=C₁)F)OC)Cl

- Collision Cross-Section (CCS) :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 130.0 |

| [M+Na]+ | 144.6 |

- Spectral Data: No NMR or IR data available.

Comparison :

- Substituent Effects : Replacement of the hydroxy group with fluorine alters electronic properties (electron-withdrawing vs. electron-donating effects). Fluorine increases metabolic stability and lipophilicity compared to hydroxyl .

- Analytical Applications : Predicted CCS values aid in mass spectrometry-based identification, a method applicable to this compound with adjustments for polarity differences.

3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole

- Molecular Formula : C₁₀H₁₀ClFO

- CAS : 949900-56-5

- Synthetic Route : Utilizes intermediates like 1-(4-chloro-3-fluoro-2-methoxyphenyl)ethan-1-one.

Comparison :

- Complexity : The bulky 1-methyleneethyl group at position 6 introduces steric hindrance, reducing reactivity compared to the simpler hydroxy group in this compound.

- Synthetic Challenges : Multi-step synthesis involving ketone intermediates contrasts with simpler routes for hydroxy-substituted analogs .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- Molecular Formula : C₇H₄ClN₃O₃

- CAS : 1820717-50-7

- Applications : Likely used in pharmaceuticals or agrochemicals due to nitro and benzoxazole functionalities.

Comparison :

- Functional Group Divergence : The benzoxazole core and nitro group differentiate it from this compound.

- Reactivity : Nitro groups enhance electrophilic substitution reactivity, whereas hydroxy groups favor nucleophilic reactions .

Preparation Methods

Starting Materials and Key Intermediates

- Starting materials often include substituted nitroanilines or aminotoluenes, which undergo diazotization, reduction, and substitution reactions to introduce chloro, hydroxy, and methyl groups.

- For example, 3-chloro-5-methyl-4-nitroaniline is a common precursor in related syntheses, undergoing diazotization and reduction to yield substituted chloroanilines.

Diazotization and Reduction Steps

- Diazotization : Amino groups are converted into diazonium salts using sodium nitrite and acids (sulfuric or hydrochloric acid) at low temperatures (0 to 5 °C). This step is crucial for subsequent substitution reactions.

- Reduction : Hypophosphorous acid and iron powder are commonly used as reducing agents to convert nitro or diazonium intermediates into the desired amine or hydroxy derivatives in a one-pot reaction. Reaction temperatures vary from 0-5 °C for diazotization to 85-95 °C for iron powder reduction.

Hydroxylation and Methylation

- Hydroxylation typically involves nucleophilic substitution on activated aromatic rings, often facilitated by the presence of electron-donating groups such as methoxy.

- Methylation of hydroxy groups or aromatic rings can be achieved using methylating agents under controlled conditions, although specific protocols for 2-chloro-6-hydroxy-3-methylanisole require adaptation from related compounds.

Example Preparation Route (Adapted from Related Compounds)

Reaction Conditions and Optimization

Research Findings and Comparative Analysis

- The diazotization-reduction sequence using 3-chloro-5-methyl-4-nitroaniline as a starting material provides a robust route to chloro-substituted aromatic amines with high yield and mild conditions.

- Alternative methods for related compounds, such as 2-chloro-6-methylthiotoluene, utilize sodium nitrite and acid-mediated diazotization followed by nucleophilic substitution with thiolates, highlighting the versatility of diazonium chemistry in aromatic substitution.

- The use of hypophosphorous acid and iron powder as reducing agents is advantageous due to low cost, environmental friendliness, and operational simplicity.

- Reaction optimization focusing on molar ratios, temperature control, and solvent choice is critical to maximize yield and minimize by-products.

Summary Table of Key Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-hydroxy-3-methylanisole, and how can purity be optimized?

- Methodological Answer : A common approach involves sequential functionalization of the benzene ring. Begin with nitration or halogenation of a precursor like 3-methylanisole, followed by selective hydrolysis to introduce the hydroxyl group. For example, chlorination using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) can minimize polysubstitution . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC with a C18 column .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135) to assign substituent positions on the aromatic ring, particularly distinguishing between Cl and OCH₃ groups. IR spectroscopy identifies hydroxyl (broad ~3200 cm⁻¹) and methoxy (~2850 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₉ClO₂), while ion mobility spectrometry (IMS) predicts collision cross-sections (CCS) for adducts like [M+H]⁺ (e.g., ~130 Ų) using computational tools such as MOBCAL .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light conditions. Use HPLC to quantify degradation products. For instance, acidic conditions may hydrolyze the methoxy group, while UV light exposure could induce radical-mediated decomposition. Store in amber vials at –20°C under inert gas (argon) to suppress oxidation .

Advanced Research Questions

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer : Estimate Henry’s Law constants (e.g., via EPI Suite) by extrapolating from structurally similar chloroanisoles (e.g., 2,6-dichloroanisole: 2.2×10⁻¹ atm·m³/mol) . Assess biodegradation pathways using QSAR models (e.g., CATALOGIC) to predict microbial cleavage of the methoxy group. Experimental validation via OECD 301F tests (measuring dissolved organic carbon removal) can confirm persistence in aquatic systems.

Q. How do surface interactions influence the compound’s reactivity in indoor environments?

- Methodological Answer : Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to study adsorption on indoor-relevant surfaces like gypsum or PVC. Pre-treat surfaces with ozone (50–100 ppb) to simulate oxidative aging. Quantify reaction products (e.g., quinones from hydroxylation) via GC-MS. Computational modeling (DFT) can predict binding energies and reactive sites .

Q. What mechanistic insights explain contradictions in synthetic yields reported across studies?

- Methodological Answer : Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps, such as Cl⁻ displacement during chlorination. Isotopic labeling (e.g., ¹⁸O in the methoxy group) can trace competing hydrolysis pathways. Compare solvent effects (DMF vs. THF) on intermediates using MD simulations to optimize dielectric environments .

Q. How can conflicting data on by-product formation be resolved during scale-up?

- Methodological Answer : Conduct Design of Experiments (DoE) to map parameter interactions (temperature, catalyst loading). For example, a 2³ factorial design can optimize Cl₂ gas flow rate (0.5–1.5 L/min), reaction time (2–6 hrs), and solvent polarity. Cross-validate results using orthogonal techniques: LC-MS for by-product identification and X-ray crystallography for structural confirmation of unexpected adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.